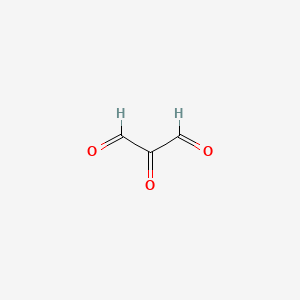

Mesoxalaldehyde

描述

Structure

3D Structure

属性

CAS 编号 |

497-16-5 |

|---|---|

分子式 |

C3H2O3 |

分子量 |

86.05 g/mol |

IUPAC 名称 |

2-oxopropanedial |

InChI |

InChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H |

InChI 键 |

ICQNCHSXWNQIHC-UHFFFAOYSA-N |

规范 SMILES |

C(=O)C(=O)C=O |

产品来源 |

United States |

Foundational & Exploratory

Mesoxalaldehyde: A Technical Guide to a Reactive Dicarbonyl

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 4, 2025

Abstract

Mesoxalaldehyde, also known as 2-oxopropanedial, is a simple yet highly reactive 1,3-dicarbonyl compound. Its structure, featuring two aldehyde groups flanking a central ketone, suggests a rich and complex chemical reactivity. Despite its simple structure, detailed experimental data on the synthesis, properties, and biological activity of this compound are notably scarce in publicly available literature. This technical guide consolidates the existing theoretical knowledge on this compound and provides a framework for its potential synthesis and characterization based on established principles of organic chemistry. The guide also highlights the significant gaps in the current understanding of this molecule, presenting it as a compound ripe for further investigation.

Chemical Identity and Computed Properties

This compound is a small organic molecule with the chemical formula C₃H₂O₃.[1][2][3] Its identity is well-established, and it is registered under CAS number 497-16-5.[2][3][4] While experimental data on its physicochemical properties are limited, computational models provide valuable estimates.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-oxopropanedial | PubChem[4] |

| Synonyms | This compound, Oxomalonaldehyde, 1,2,3-Propanetrione | PubChem[4], ChemSpider[2] |

| Molecular Formula | C₃H₂O₃ | GSRS[1], PubChem[4] |

| Molecular Weight | 86.05 g/mol | GSRS[1], PubChem[4] |

| Canonical SMILES | C(=O)C(=O)C=O | PubChem[4], Wikidata[3] |

| InChIKey | ICQNCHSXWNQIHC-UHFFFAOYSA-N | PubChem[4], Wikidata[3] |

| XLogP3 (Computed) | -0.5 | PubChem[4] |

| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[4] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[4] |

| Rotatable Bond Count (Computed) | 2 | PubChem[4] |

| Topological Polar Surface Area (Computed) | 51.2 Ų | PubChem[4] |

Potential Synthetic Routes

Ozonolysis of an Unsaturated Precursor

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[5][6][7] A potential precursor for this compound could be a suitably substituted cyclic alkene, where cleavage of the double bond would yield the desired tricarbonyl structure.

Caption: Hypothetical ozonolysis route to this compound.

Hypothetical Experimental Protocol (Ozonolysis):

-

Dissolve the unsaturated precursor in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reductive workup agent, such as zinc dust and water or dimethyl sulfide, to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir until the intermediate ozonide is completely reduced.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Oxidation of a Polyol Precursor

The selective oxidation of a triol, such as 1,2,3-propanetriol (glycerol) or 1,3-dihydroxyacetone, could potentially yield this compound.[8][9] Mild oxidation methods like the Swern oxidation are known to convert primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and tolerance for other functional groups.[2][10][11] Careful control of stoichiometry and reaction conditions would be crucial to avoid over-oxidation to carboxylic acids. The use of protecting groups might be necessary to achieve the desired regioselectivity.[12][13][14][15][16]

Caption: Potential Swern oxidation route to this compound.

General Experimental Protocol (Swern Oxidation):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, add a solution of the protected polyol precursor in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the alkoxysulfonium salt.

-

Add triethylamine (B128534) dropwise to the reaction mixture, which will act as a base to induce the elimination reaction.

-

After a further period of stirring at -78 °C, allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo.

-

Proceed with the deprotection step according to the nature of the protecting group used.

-

Purify the final product using appropriate chromatographic techniques.

Physicochemical and Spectroscopic Properties

Due to the lack of isolated and characterized samples of this compound, experimental data on its physical and spectroscopic properties are not available in the searched literature. However, based on its structure as a 1,3-dicarbonyl compound, several properties can be predicted.[1][17][18]

Table 2: Predicted Physicochemical and Spectroscopic Properties of this compound

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature.[19] | Small molecule with polar functional groups. |

| Solubility | Expected to be soluble in water and polar organic solvents.[19][20] | Presence of three polar carbonyl groups capable of hydrogen bonding with water. |

| Boiling Point | Higher than non-polar molecules of similar molecular weight, but lower than corresponding alcohols.[19] | Polarity of carbonyl groups leads to dipole-dipole interactions. |

| Reactivity | Highly reactive due to the presence of three electrophilic carbonyl carbons.[21] Susceptible to nucleophilic attack, hydration, and keto-enol tautomerism.[17][22][23][24][25] | The electron-withdrawing nature of the carbonyl groups enhances their electrophilicity. |

| IR Spectroscopy | Strong C=O stretching absorptions in the range of 1700-1740 cm⁻¹.[5][21][26] Characteristic C-H stretching for the aldehyde protons around 2720 and 2820 cm⁻¹.[5][21][26] | Based on typical IR frequencies for aldehydes and ketones. |

| ¹H NMR Spectroscopy | A highly deshielded singlet for the two equivalent aldehyde protons (δ > 9 ppm). | The aldehydic protons are in a strong deshielding environment due to the carbonyl group's anisotropy. |

| ¹³C NMR Spectroscopy | Two signals in the carbonyl region (δ > 190 ppm), one for the aldehyde carbons and one for the ketone carbon. | Carbonyl carbons are highly deshielded. |

| Mass Spectrometry | A molecular ion peak at m/z = 86. Characteristic fragmentation patterns for aldehydes and ketones, such as α-cleavage.[21] | Based on the molecular weight and common fragmentation pathways of carbonyl compounds. |

Reactivity and Biological Activity

The high density of electrophilic centers in this compound suggests it is a highly reactive molecule. It is expected to readily undergo reactions typical of aldehydes and ketones, such as nucleophilic addition, condensation, and oxidation/reduction.

Hydration and Tautomerism

In aqueous solutions, aldehydes and ketones can exist in equilibrium with their hydrate (B1144303) forms (gem-diols).[27] Given the two aldehyde groups, this compound is likely to be significantly hydrated in water. Furthermore, as a 1,3-dicarbonyl compound, it can undergo keto-enol tautomerism, which is the interconversion between the keto and enol forms.[17][22][28][23][24][25]

Caption: Keto-enol tautomerism of this compound.

Biological Activity

There is a significant lack of specific data on the biological activity and toxicity of this compound. Its high reactivity suggests that it could be cytotoxic, similar to other reactive dicarbonyls like methylglyoxal, which is known to be a precursor of advanced glycation end-products (AGEs) and is implicated in diabetic complications. It is plausible that this compound could react with biological nucleophiles such as amino and thiol groups in proteins and nucleic acids. However, without experimental evidence, any discussion of its biological role remains speculative.

Experimental Workflow for Characterization

Should a synthesis of this compound be achieved, a systematic workflow would be necessary for its full characterization.

Caption: General workflow for the characterization of synthesized this compound.

Conclusion and Future Outlook

This compound presents a fascinating case of a simple molecule with potentially complex and important chemistry that remains largely unexplored. The theoretical framework suggests a highly reactive compound with interesting spectroscopic features. However, the lack of robust synthetic methods has hindered its experimental investigation.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route to obtain pure this compound.

-

Performing comprehensive spectroscopic and physicochemical characterization to validate theoretical predictions.

-

Investigating its reactivity with a range of nucleophiles to understand its chemical behavior.

-

Conducting in vitro and in vivo studies to determine its biological activities and toxicological profile, particularly in comparison to other reactive dicarbonyl species.

The elucidation of the properties and reactivity of this compound could open new avenues in the study of dicarbonyl chemistry and its implications in biological systems and synthetic applications.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ozonolysis - Wikipedia [en.wikipedia.org]

- 8. 1,3-Dihydroxyacetone synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. fiveable.me [fiveable.me]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Protective Groups [organic-chemistry.org]

- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 17. fiveable.me [fiveable.me]

- 18. researchgate.net [researchgate.net]

- 19. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. byjus.com [byjus.com]

- 22. organicchemistrytutor.com [organicchemistrytutor.com]

- 23. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. Khan Academy [khanacademy.org]

- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 27. Khan Academy [khanacademy.org]

- 28. chem.libretexts.org [chem.libretexts.org]

Unveiling Mesoxalaldehyde: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoxalaldehyde, also known as oxomalonaldehyde or 2-oxopropanedial, is a highly reactive dicarbonyl compound with the chemical formula C₃H₂O₃. Its unique structure, featuring three carbonyl groups, has intrigued chemists and biochemists for over a century. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical context of this compound, alongside a summary of its known biological interactions and the experimental methodologies used to elucidate them. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.

Discovery and Early History

The first documented synthesis of this compound is attributed to Carl Neuberg and Johannes Kerb in 1914. Their work involved the oxidation of dihydroxy maleic acid in the presence of ferric salts. This discovery was a significant step in the understanding of dicarbonyl chemistry and laid the groundwork for future investigations into the properties and reactivity of this unique molecule.

Key Historical Milestones

| Year | Milestone | Researchers | Significance |

| 1914 | First Synthesis | Neuberg and Kerb | Demonstrated a method for producing this compound through the oxidation of dihydroxy maleic acid. |

Chemical Synthesis

The original synthesis of this compound, as described by Neuberg and Kerb, remains a cornerstone of its preparation. However, other methods have since been developed, primarily centered around the oxidation of various precursors.

Oxidation of Dihydroxy Maleic Acid (Neuberg and Kerb, 1914)

Experimental Protocol (Reconstructed based on historical context):

-

Preparation of Barium Dihydroxy Maleate (B1232345): Dihydroxy maleic acid is neutralized with barium hydroxide (B78521) to form the barium salt.

-

Oxidation: An aqueous solution of barium dihydroxy maleate is treated with a ferric chloride (FeCl₃) solution. The ferric ions act as the oxidizing agent.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the color change of the solution.

-

Isolation: The resulting this compound can be isolated from the reaction mixture through various purification techniques, such as precipitation and filtration.

Oxidation of Glycerol (B35011)

More contemporary methods have explored the oxidation of glycerol to produce a variety of valuable chemical compounds, including this compound. This process often involves the use of specific catalysts and reaction conditions to favor the formation of the desired dicarbonyl compound.

Conceptual Experimental Workflow:

Caption: Conceptual workflow for the synthesis of this compound via glycerol oxidation.

Biological Significance and Interactions

The high reactivity of this compound's carbonyl groups makes it a potent modulator of biological systems. Early and ongoing research has focused on its interaction with key metabolic pathways, particularly glycolysis.

Inhibition of Glycolysis

This compound is a known inhibitor of the glycolytic pathway. Its primary target is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a critical enzyme in the conversion of glucose to pyruvate.

Mechanism of GAPDH Inhibition:

The aldehyde groups of this compound can react with the sulfhydryl group of the active site cysteine residue in GAPDH, leading to covalent modification and inactivation of the enzyme. This inhibition disrupts the flow of glycolysis, leading to an accumulation of upstream metabolites and a depletion of downstream products, including ATP.

Caption: Inhibition of GAPDH by this compound, disrupting the glycolytic pathway.

Quantitative Data on Enzyme Inhibition

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| This compound | GAPDH | Covalent | - | - | TBD |

| Other Aldehydes | GAPDH | Varies | Varies | Varies | [Literature] |

Data to be populated from specific experimental studies.

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on GAPDH activity.

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of purified GAPDH in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Prepare a stock solution of the substrate, glyceraldehyde-3-phosphate, in the same buffer.

-

Prepare a stock solution of the cofactor, NAD⁺, in the same buffer.

-

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, NAD⁺, and varying concentrations of this compound to the wells.

-

Add the GAPDH enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, glyceraldehyde-3-phosphate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocity as a function of substrate concentration for each inhibitor concentration to determine the type of inhibition (e.g., competitive, non-competitive).

-

Calculate the IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.

-

If applicable, determine the inhibition constant (Kᵢ) using appropriate kinetic models.

-

Conclusion

This compound, since its initial synthesis over a century ago, has remained a subject of scientific interest due to its high reactivity and biological activity. Its role as an inhibitor of glycolysis, specifically targeting GAPDH, highlights its potential as a tool for studying metabolic pathways and as a lead compound for drug development. This guide has provided a comprehensive overview of the historical discovery, synthesis, and known biological interactions of this compound, along with detailed experimental frameworks. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

Mesoxalaldehyde: An In-depth Technical Guide on a Reactive Dicarbonyl Compound in Basic Research

A comprehensive overview of the current, albeit limited, understanding of mesoxalaldehyde's role in biological systems, primarily drawing parallels from the extensive research on related α-dicarbonyl compounds like methylglyoxal (B44143) and glyoxal (B1671930).

For the attention of: Researchers, scientists, and drug development professionals.

While the field of carbonyl stress and its implications in health and disease is rapidly expanding, research has predominantly centered on methylglyoxal (MGO) and glyoxal (GO). This compound, a structurally related α,β-dicarbonyl compound, remains a comparatively enigmatic molecule. This technical guide aims to consolidate the available information on this compound's basic research applications. Due to the limited direct research on this compound, this document will draw heavily on the well-established knowledge of its chemical cousins to infer potential biological activities, signaling pathway involvement, and experimental considerations.

Chemical and Physical Properties

This compound, also known as 2-oxopropanedial, is a three-carbon dicarbonyl aldehyde with the chemical formula C₃H₂O₃. Its structure features two aldehyde groups and a central ketone group, making it a highly reactive electrophile. This reactivity is the basis for its presumed biological effects, primarily through the modification of nucleophilic macromolecules such as proteins and nucleic acids.

Biological Significance and Reactivity

The high reactivity of α-dicarbonyls like this compound drives their biological significance. They are key players in the non-enzymatic glycation of proteins and lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of numerous chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease.

The reactivity of this compound is expected to be comparable to or even greater than that of methylglyoxal, which is known to be about 20,000 times more reactive than glucose in glycation reactions. The primary targets for modification by α-dicarbonyls are the nucleophilic side chains of amino acids, particularly arginine and lysine (B10760008) residues in proteins.

Reactions with Amino Acid Residues

The reaction of α-dicarbonyls with arginine and lysine residues is a cornerstone of AGE formation. While specific kinetic data for this compound is scarce, studies on glyoxal have shown that arginine is a primary target. In the absence of other nucleophiles, arginine reacts readily with glyoxal. However, the presence of other molecules, such as cysteine, can influence the reaction, offering a protective effect on arginine while promoting the modification of lysine to form carboxymethyllysine. It is plausible that this compound follows similar reaction pathways, leading to a variety of protein adducts and cross-links.

The general mechanism of protein modification by dicarbonyls involves the formation of Schiff bases and subsequent rearrangements to form stable AGEs. These modifications can alter protein structure and function, leading to cellular dysfunction.

Potential Involvement in Cellular Signaling Pathways

Research on other aldehydes, such as formaldehyde (B43269), has demonstrated their ability to influence cellular signaling. For instance, formaldehyde can activate the YAP and NF-κB signaling pathways. Given the structural similarities and high reactivity, it is conceivable that this compound could also impact these and other signaling cascades.

The formation of AGEs by this compound can also indirectly trigger signaling pathways. AGEs can bind to specific receptors, such as the Receptor for Advanced Glycation End-products (RAGE), initiating a signaling cascade that often leads to increased oxidative stress and inflammation.

Experimental Considerations and Methodologies

Due to the limited availability of specific protocols for this compound, researchers must adapt existing methods developed for other reactive aldehydes. This section outlines general experimental approaches that can be applied to the study of this compound.

Preparation of this compound Solutions for Experimental Use

As a reactive compound, the preparation and handling of this compound solutions require care. For cell culture experiments, a stock solution of this compound would typically be prepared in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium, immediately before use. The final concentration would be achieved by diluting the stock solution directly into the cell culture medium. It is crucial to perform dose-response experiments to determine the optimal concentration range for the specific cell type and experimental endpoint.

Cytotoxicity Assays

To assess the toxic effects of this compound on cells, various cytotoxicity assays can be employed. These assays measure different aspects of cell health, such as membrane integrity, metabolic activity, and cell number.

General Protocol for MTT Assay (a colorimetric assay for assessing cell metabolic activity):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete cell culture medium and replace the existing medium with the treatment solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can then be determined.

Characterization of this compound-Protein Adducts

Mass spectrometry-based proteomics is a powerful tool for identifying and characterizing protein adducts formed by reactive electrophiles like this compound.

General Workflow for Mass Spectrometry-Based Adduct Characterization:

-

Incubation: Incubate the protein of interest or cell lysate with this compound.

-

Proteolysis: Digest the protein sample into smaller peptides using a protease such as trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify peptides and characterize any modifications, including adducts from this compound. The mass shift corresponding to the addition of a this compound moiety would be used to identify potential adducts.

Data Presentation

Currently, there is a notable absence of specific quantitative data for this compound in the scientific literature. Future research is needed to generate data on its reaction kinetics, cytotoxicity (IC50 values in various cell lines), and its impact on enzymatic activity. The table below is provided as a template for future data compilation.

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (Cytotoxicity) | Data not available | ||

| Reaction Rate Constant (with Arginine) | Data not available | ||

| Reaction Rate Constant (with Lysine) | Data not available | ||

| Enzyme Inhibition (e.g., IC50 for a specific enzyme) | Data not available |

Visualizations

To conceptualize the potential interactions of this compound within a biological system, diagrams of relevant pathways and workflows are provided below.

General Signaling Pathway for Aldehyde-Induced Cellular Stress

Caption: Potential signaling pathway initiated by this compound-induced protein adducts.

Experimental Workflow for Cytotoxicity Assessment

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Workflow for Protein Adduct Identification

Caption: Workflow for identifying protein adducts formed by this compound using mass spectrometry.

Conclusion and Future Directions

This compound represents an understudied yet potentially significant contributor to carbonyl stress and the formation of advanced glycation end-products. While direct experimental evidence of its biological effects and mechanisms of action is currently limited, the extensive research on related α-dicarbonyls provides a solid foundation for future investigations.

Future research should focus on:

-

Synthesizing and purifying this compound for use in biological assays.

-

Determining its specific reactivity with key amino acids and other biological nucleophiles.

-

Quantifying its cytotoxic effects in various cell types and determining its IC50 values.

-

Identifying specific protein targets of this compound adduction.

-

Elucidating its impact on cellular signaling pathways and gene expression.

A deeper understanding of this compound's role in biological systems will be crucial for developing a more complete picture of carbonyl stress and for designing novel therapeutic strategies to mitigate its detrimental effects in a range of human diseases.

An In-depth Technical Guide to Mesoxalaldehyde (C₃H₂O₃)

For Researchers, Scientists, and Drug Development Professionals

October 4, 2025

Abstract

Mesoxalaldehyde, also known by its IUPAC names 2-oxopropanedial, 1,2,3-propanetrione, and oxopropanedial, is a simple dicarbonyl compound with the chemical formula C₃H₂O₃. Its highly reactive nature, stemming from the presence of two adjacent aldehyde groups and a central ketone group, suggests a potential for diverse chemical reactivity and biological activity. However, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth research on this molecule. While its basic chemical properties are documented, detailed studies on its synthesis, specific biological effects, and mechanism of action are largely absent. This guide summarizes the available information on this compound and highlights the significant gaps in current knowledge, presenting an opportunity for future research in medicinal chemistry and drug discovery.

Chemical Properties and Identification

This compound is a small organic molecule characterized by a three-carbon backbone with three carbonyl groups. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂O₃ | [1][2] |

| Molecular Weight | 86.05 g/mol | [2] |

| IUPAC Name | 2-oxopropanedial | [2][3] |

| Synonyms | 1,2,3-Propanetrione, Oxopropanedial, this compound | [2][3] |

| CAS Number | 497-16-5 | [2][3] |

| SMILES String | C(=O)C(=O)C=O | [3] |

Synthesis and Reactivity

Detailed, peer-reviewed methods for the specific synthesis of this compound are not well-documented in the available scientific literature. General methods for the synthesis of aldehydes, such as the oxidation of primary alcohols, could theoretically be adapted for its production, but specific protocols for this compound are not readily found.[4]

The reactivity of this compound is predicted to be high due to the presence of multiple electrophilic carbonyl centers. It is expected to readily undergo nucleophilic attack and participate in condensation reactions. However, specific studies detailing its characteristic reactions are lacking.

Biological Activity and Mechanism of Action

There is a significant gap in the scientific literature regarding the biological activity and mechanism of action of this compound. While the biological effects of other aldehydes are subjects of extensive research, this compound remains largely uninvestigated.[5][6][7] There are no readily available studies that provide quantitative data on its biological effects, such as IC50 values, or that elucidate its involvement in specific signaling pathways.

Due to the absence of experimental data, no signaling pathways or experimental workflows involving this compound can be visualized.

Experimental Protocols

Consistent with the lack of research on its biological activity, there are no established or published experimental protocols for assays specifically designed to evaluate the efficacy or toxicity of this compound. General protocols for assessing the biological activity of novel compounds could be applied, but compound-specific methodologies have not been developed.[8][9]

Potential Applications in Drug Development

The potential of this compound as a lead compound in drug development is currently unknown. Its high reactivity could be a double-edged sword, potentially leading to non-specific toxicity but also offering a scaffold for the design of targeted covalent inhibitors. However, without any data on its biological targets or effects, its therapeutic potential remains purely speculative.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of small molecule research. While its chemical structure is simple, its synthesis, reactivity, and biological profile are poorly characterized. This lack of information presents a clear opportunity for future research. A systematic investigation into the synthesis of this compound, followed by a thorough evaluation of its chemical reactivity and a comprehensive screening for biological activity, could uncover novel properties and potential applications for this understudied molecule. Such studies would be a valuable contribution to the fields of organic chemistry, chemical biology, and drug discovery.

Logical Relationship of Current Knowledge

The following diagram illustrates the current state of limited knowledge regarding this compound.

Caption: Current knowledge of this compound is limited to basic properties.

References

- 1. 2-Oxopropanedial | C3H2O3 | CID 10339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxopropanedial | C3H2O3 | CID 10339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of A-nor-paclitaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity [mdpi.com]

- 8. accio.github.io [accio.github.io]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to Mesoxalaldehyde and its Synonyms for Researchers, Scientists, and Drug Development Professionals

Introduction to Mesoxalaldehyde: A Reactive Dicarbonyl Species

This compound, also known by its systematic IUPAC name 2-oxopropanedial, is a highly reactive α-keto-aldehyde. As a member of the dicarbonyl group of compounds, it shares structural and chemical properties with other biologically significant dicarbonyls like methylglyoxal (B44143) and glyoxal. These molecules are recognized for their role in the non-enzymatic glycation of proteins and nucleic acids, leading to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease. This guide provides a comprehensive overview of this compound, its synonyms, physicochemical properties, biological significance, and its emerging role as a potential target for drug development.

Synonyms and Chemical Identifiers

This compound is known by a variety of synonyms in scientific literature and chemical databases. A comprehensive list is provided below for clear identification and cross-referencing.

| Synonym | CAS Number | PubChem CID |

| 2-Oxopropanedial | 497-16-5 | 10339 |

| Oxomalonaldehyde | 497-16-5 | 10339 |

| Mesoxaldehyde | 497-16-5 | 10339 |

| Oxo-propanedial | 497-16-5 | 10339 |

| 1,2,3-Propanetrione | 497-16-5 | 10339 |

| Formylglyoxal | 497-16-5 | 10339 |

| Ketomalonaldehyde | 497-16-5 | 10339 |

| Reductic acid | 497-16-5 | 10339 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, experimental design, and interpretation of its biological activity.

| Property | Value |

| Molecular Formula | C₃H₂O₃ |

| Molecular Weight | 86.05 g/mol |

| Appearance | Expected to be a yellow to orange liquid or solid |

| Water Solubility | Expected to be soluble |

| pKa | Not readily available |

| LogP | -1.3 (predicted) |

Biological Significance and Signaling Pathways

This compound, like other reactive dicarbonyls, is implicated in cellular stress and the pathology of various diseases through the formation of AGEs. The interaction of AGEs with the Receptor for Advanced Glycation End products (RAGE) triggers a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and apoptosis.

AGE-RAGE Signaling Pathway

The binding of this compound-derived AGEs to RAGE activates multiple downstream signaling pathways, including the MAPK and NF-κB pathways. This activation leads to the transcription of pro-inflammatory and pro-fibrotic genes, contributing to tissue damage.

Induction of Apoptosis

The cellular stress induced by this compound and subsequent AGE formation can lead to programmed cell death, or apoptosis. This is often mediated through mitochondrial dysfunction, characterized by the release of cytochrome c and the activation of the caspase cascade.

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol describes a general method for the quantification of this compound in biological matrices such as plasma or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method involves derivatization to enhance sensitivity and specificity.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., ¹³C₃-Mesoxalaldehyde)

-

Derivatizing agent (e.g., o-phenylenediamine)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of internal standard solution.

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

Add 50 µL of o-phenylenediamine (B120857) solution (10 mg/mL in water) to the supernatant.

-

Incubate at 37°C for 1 hour to form the quinoxaline (B1680401) derivative.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% acetonitrile in water.

-

Elute the analyte with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of this compound on a cell line (e.g., human umbilical vein endothelial cells - HUVECs) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line (e.g., HUVECs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations.

-

Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Role in Drug Development

The involvement of this compound and other dicarbonyls in the pathogenesis of various diseases makes them attractive targets for therapeutic intervention. Drug development strategies primarily focus on two approaches: scavenging of dicarbonyls and inhibition of the AGE-RAGE signaling pathway.

Dicarbonyl Scavengers

Compounds that can react with and neutralize this compound and other reactive dicarbonyls are being investigated as potential therapeutic agents. These "scavengers" can prevent the formation of harmful AGEs. Examples of compounds with dicarbonyl scavenging activity include aminoguanidine, metformin, and pyridoxamine.

AGE-RAGE Pathway Inhibitors

Another therapeutic strategy involves blocking the interaction between AGEs and the RAGE receptor, thereby inhibiting the downstream inflammatory and oxidative stress pathways. This can be achieved through the development of small molecule inhibitors of RAGE, soluble forms of RAGE that act as decoys, or antibodies against RAGE or its ligands.

Conclusion

This compound is a reactive dicarbonyl species with significant implications for human health and disease. Its role in the formation of advanced glycation end products and the subsequent activation of detrimental cellular signaling pathways highlights its importance as a biomarker and a therapeutic target. Further research into the precise mechanisms of this compound-induced pathology and the development of effective scavenging and inhibitory strategies hold promise for the management of a wide range of chronic diseases. This technical guide provides a foundational resource for scientists and drug development professionals to navigate the complexities of this compound research.

Mesoxalaldehyde derivatives and analogs

An In-depth Technical Guide to Mesoxalaldehyde Derivatives and Analogs in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogs related to dicarbonyl compounds, building upon the core structure of this compound. The document focuses on key heterocyclic families, including quinoxalines, benzoxazoles, and oxalamides, which have emerged as promising scaffolds in medicinal chemistry.

The synthesis of this compound-related heterocyclic derivatives often involves multi-step reactions commencing from commercially available starting materials. Key strategies include condensation reactions, cyclizations, and substitutions to build the desired molecular architecture.

Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxaline scaffolds, particularly quinoxaline 1,4-dioxides, are recognized for their broad-spectrum biological activity.[1][2] A common synthetic route involves the reaction of an appropriate benzofuroxan (B160326) with an enamine or β-dicarbonyl compound. Chalcones also serve as valuable intermediates in the synthesis of certain quinoxaline analogs.[1] The presence of the N-oxide moieties is often associated with enhanced biological properties.[1]

Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives are of significant interest due to their activity as kinase inhibitors.[3] A typical synthesis pathway begins with the reaction of 2-aminophenol (B121084) derivatives with carbon disulphide and potassium hydroxide (B78521) in methanol (B129727) to form 2-mercaptobenzoxazole (B50546) intermediates.[3] These intermediates can then be further modified through substitution reactions to yield a library of target compounds.[3]

Synthesis of Oxoacetamide Derivatives

N-substituted α-ketoamides, or oxoacetamides, can be synthesized through a straightforward and efficient process. One reported method involves the direct reaction of salicylaldehyde (B1680747) derivatives with isocyanides in a solvent like dichloromethane (B109758) (DCM) at room temperature, notably without the need for a catalyst or metal promoter.[4]

Biological Activity and Therapeutic Targets

Derivatives based on these core structures exhibit a wide range of biological activities, making them attractive candidates for drug development in oncology, infectious diseases, and virology.

Anti-Cancer Activity via Kinase Inhibition

Many heterocyclic compounds function by inhibiting key signaling pathways essential for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[3] Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the angiogenesis pathway and representing a significant strategy in cancer therapy.[3]

References

- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel synthesis of oxoacetamides via reaction of salicylaldehyde and isocyanide under mild reaction condition - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Mesoxalaldehyde with Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoxalaldehyde (CHO-CO-CHO), a highly reactive α-dicarbonyl compound, is implicated in the non-enzymatic glycation of proteins and other biomolecules. While less studied than its counterparts glyoxal (B1671930) and methylglyoxal (B44143), its trivalent carbonyl structure suggests a potent capacity for reacting with nucleophilic amino acid residues, leading to the formation of advanced glycation end products (AGEs). These modifications can alter protein structure and function, contributing to cellular dysfunction, aging, and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. This technical guide provides a comprehensive overview of the reactivity of this compound with key amino acids, drawing upon the extensive research on analogous α-dicarbonyl compounds to elucidate reaction mechanisms, products, and analytical methodologies.

Core Concepts: Reactivity of α-Dicarbonyls with Amino Acids

The reactivity of α-dicarbonyl compounds like this compound is primarily directed towards nucleophilic amino acid residues. The most susceptible are:

-

Lysine (B10760008): The ε-amino group is a primary target for Schiff base formation.

-

Arginine: The guanidinium (B1211019) group is highly reactive, leading to the formation of hydroimidazolones and other adducts.

-

Cysteine: The sulfhydryl group is a potent nucleophile that can form stable adducts.

The initial reaction typically involves the formation of a Schiff base between a carbonyl group of this compound and an amino group of an amino acid. This is a reversible reaction, but the resulting adduct can undergo a series of subsequent reactions, including rearrangements, cyclizations, and cross-linking, to form stable and irreversible AGEs.

Reaction Mechanisms and Products

The reaction of this compound with amino acids is complex and can yield a variety of products. The primary mechanisms involve nucleophilic attack by the amino, guanidinium, or sulfhydryl groups on the carbonyl carbons of this compound.

Reaction with Lysine

The initial reaction between the ε-amino group of lysine and a carbonyl group of this compound forms a Schiff base. This can then react further. Due to the presence of three carbonyl groups in this compound, complex cross-linking reactions are highly probable, though not yet fully characterized in the literature. Analogous reactions with glyoxal and methylglyoxal lead to the formation of Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL), respectively.[1][2][3] It is plausible that this compound forms similar adducts.

Reaction with Arginine

The guanidinium group of arginine is particularly reactive with α-dicarbonyls. The reaction with glyoxal and methylglyoxal predominantly forms hydroimidazolone derivatives.[2][4] For glyoxal, the reaction can also lead to Nω-carboxymethyl-arginine (CMA).[4] Given its structure, this compound is expected to form analogous adducts with arginine residues.

Reaction with Cysteine

The thiol group of cysteine is a strong nucleophile and reacts readily with α-dicarbonyls to form thiol-aldehyde adducts.[5][6] In the case of glyoxal, this can lead to the formation of S-(carboxymethyl)cysteine.[6] The high reactivity of the three carbonyl groups in this compound suggests that it would readily form adducts with cysteine.

Quantitative Data Summary

Direct quantitative data on the reactivity of this compound with amino acids is scarce in the published literature. The following table summarizes representative kinetic and yield data for the reactions of the analogous α-dicarbonyls, glyoxal and methylglyoxal, with key amino acids. This data can be used as a proxy to estimate the reactivity of this compound, which is expected to be of a similar or higher order of magnitude due to its trivalent carbonyl structure.

| Dicarbonyl | Amino Acid | Product | Reaction Conditions | Yield/Rate | Reference |

| Glyoxal | Lysine | Nε-(carboxymethyl)lysine (CML) | Phosphate (B84403) buffer (pH 7.4), 37°C | Yields are generally low in simple model systems without oxidizing agents. | [1] |

| Methylglyoxal | Lysine | Nε-(carboxyethyl)lysine (CEL) | Phosphate buffer (pH 7.4), 37°C | Low micromolar concentrations formed from millimolar reactants. | [1] |

| Glyoxal | Arginine | Dihydroxyimidazolidine, Nω-carboxymethyl-arginine (CMA) | Physiological pH | Major adducts formed. | [2][4] |

| Methylglyoxal | Arginine | Hydroimidazolones (MG-H1) | Physiological pH | Major adducts formed. | [2][4] |

| Glyoxal | Cysteine | S-(carboxymethyl)cysteine | Physiological pH | Conversion of thiol to product ≤ 32%.[6] | [6] |

Experimental Protocols

The following section outlines generalized protocols for studying the reactivity of this compound with amino acids, based on established methods for other α-dicarbonyls.

In Vitro Glycation of Amino Acids/Peptides

Objective: To generate and characterize this compound-amino acid adducts.

Materials:

-

This compound solution (freshly prepared)

-

Amino acid or peptide of interest (e.g., L-lysine, L-arginine, L-cysteine, or a model peptide)

-

Phosphate buffer (100 mM, pH 7.4)

-

Incubator at 37°C

-

Analytical instruments (HPLC, Mass Spectrometer, NMR)

Procedure:

-

Prepare stock solutions of this compound and the amino acid/peptide in phosphate buffer.

-

Mix the reactants in a desired molar ratio (e.g., 1:1, 1:10) in a microcentrifuge tube.

-

Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 24, 48 hours).

-

At each time point, stop the reaction by adding a quenching agent (e.g., sodium borohydride (B1222165) to reduce Schiff bases) or by freezing at -80°C.

-

Analyze the reaction mixture for the formation of adducts using appropriate analytical techniques.

Analysis of Adducts by HPLC-Fluorescence

Objective: To separate and quantify fluorescent AGEs formed from the reaction of this compound with amino acids.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase A: 0.1% trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Fluorescent AGE standards (if available)

Procedure:

-

Inject the quenched reaction mixture from the in vitro glycation assay onto the HPLC system.

-

Separate the components using a gradient elution with mobile phases A and B.

-

Set the fluorescence detector to appropriate excitation and emission wavelengths for the expected AGEs (e.g., excitation ~370 nm, emission ~440 nm for generic AGE fluorescence).

-

Quantify the peaks by comparing their area to a standard curve of a known fluorescent AGE or by relative quantification.[7][8][9]

Characterization of Adducts by Mass Spectrometry

Objective: To identify the molecular weight and structure of this compound-amino acid adducts.

Materials:

-

Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

-

LC system for online separation (optional)

Procedure:

-

Introduce the reaction mixture directly into the mass spectrometer via infusion or after separation by LC.

-

Acquire mass spectra in positive or negative ion mode.

-

Identify the m/z values corresponding to the expected adducts (e.g., amino acid + this compound - nH₂O).

-

Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.[10][11][12][13][14]

Synthesis of this compound-Amino Acid Adduct Standards

Objective: To synthesize and purify specific this compound-amino acid adducts for use as analytical standards.

Procedure:

-

The synthesis of specific adducts often requires multi-step organic synthesis protocols.[15][16] This typically involves the use of protected amino acids and controlled reaction conditions to favor the formation of a specific product. Purification is usually achieved through chromatographic techniques like flash chromatography or preparative HPLC. Characterization of the purified standard should be performed using NMR and high-resolution mass spectrometry.

Signaling Pathways and Cellular Effects

The accumulation of dicarbonyls, a state known as "dicarbonyl stress," can activate several cellular signaling pathways, primarily as a response to protein misfolding and cellular damage.[17][18][19][20]

-

Unfolded Protein Response (UPR): Glycation of proteins by dicarbonyls can lead to misfolding and aggregation, triggering the UPR in the endoplasmic reticulum.[17][21] This response aims to restore protein homeostasis but can lead to apoptosis if the stress is prolonged.

-

NF-κB Signaling: Dicarbonyl stress can activate the NF-κB pathway, a key regulator of inflammation.[17] This can lead to the upregulation of pro-inflammatory cytokines and contribute to a chronic inflammatory state.

-

RAGE Activation: Advanced glycation end products can bind to the Receptor for Advanced Glycation End Products (RAGE), activating downstream signaling cascades that promote oxidative stress and inflammation.[18][19]

Visualizations

Caption: Reaction of this compound with Lysine.

Caption: Reaction of this compound with Arginine.

Caption: Analytical Workflow for this compound Adducts.

Caption: Cellular Signaling Activated by Dicarbonyl Stress.

Conclusion

This compound represents a potent glycating agent with the potential to significantly impact protein structure and function through its reactions with key amino acids. While direct research on this compound is limited, the extensive knowledge base for analogous α-dicarbonyls provides a strong foundation for understanding its reactivity and biological consequences. Further research is warranted to specifically characterize the reaction kinetics, products, and cellular effects of this compound to fully elucidate its role in health and disease. The experimental approaches outlined in this guide provide a framework for such investigations, which will be crucial for the development of therapeutic strategies aimed at mitigating the effects of dicarbonyl stress.

References

- 1. Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems - role in ageing and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC fluorescence assay for measuring the activity of diacylglycerol lipases and the action of inhibitors thereof - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactions of a modified lysine with aldehydic and diketonic dicarbonyl compounds: an electrospray mass spectrometry structure/activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design and Synthesis of Lysine Biosynthesis Inhibitors [bristol.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Synthetic Versatility of Mesoxalaldehyde: A Technical Primer for Organic Chemists

Abstract

Mesoxalaldehyde, a highly reactive tripartite electrophile, represents a versatile yet underutilized building block in modern organic synthesis. This technical guide provides an in-depth exploration of its core reactivity and diverse applications, with a particular focus on its role in the synthesis of complex heterocyclic scaffolds and its potential in multicomponent and cycloaddition reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visual diagrams of reaction pathways are provided to facilitate its practical application in the laboratory.

Introduction: Chemical Profile of this compound

This compound, systematically named 2-oxopropanedial, is a simple yet highly reactive dicarbonyl compound with the chemical formula C₃H₂O₃.[1][2][3] Its structure, featuring two aldehyde functionalities flanking a central ketone, renders it a potent electrophile, susceptible to a wide range of nucleophilic attacks. This inherent reactivity is the cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₂O₃ | [1][2][3] |

| Molecular Weight | 86.05 g/mol | [1][3] |

| IUPAC Name | 2-oxopropanedial | |

| Synonyms | Oxomalonaldehyde, Mesoxaldialdehyde | [2] |

| Canonical SMILES | C(=O)C(=O)C=O | [2] |

| InChIKey | ICQNCHSXWNQIHC-UHFFFAOYSA-N | [2] |

In aqueous solutions, this compound readily forms a stable hydrate (B1144303), 2,2-dihydroxypropane-1,3-dial, which often serves as the practical form of this reagent in synthetic protocols. The high electrophilicity of the carbonyl carbons makes this compound an excellent substrate for reactions involving nucleophiles such as amines, anilines, and active methylene (B1212753) compounds.

Role in Heterocyclic Synthesis: The Quinoxaline (B1680401) Scaffold

One of the most prominent applications of this compound in organic synthesis is its role as a precursor to quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. The synthesis of quinoxalines from this compound follows a well-established pathway involving the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857).

The general reaction mechanism proceeds through the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of this compound, followed by cyclization and dehydration to afford the aromatic quinoxaline ring system.

Caption: General workflow for the synthesis of quinoxalines from this compound.

Experimental Protocol: General Procedure for Quinoxaline Synthesis

The following is a generalized experimental protocol for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds, which is applicable to this compound.

Materials:

-

o-Phenylenediamine derivative (1.0 eq)

-

This compound hydrate (1.0 eq)

-

Ethanol (B145695) or Acetic Acid (as solvent)

Procedure:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask.

-

Add a solution of this compound hydrate in the same solvent to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period ranging from 30 minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 2: Representative Quinoxaline Syntheses from 1,2-Dicarbonyls

| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Product | Conditions | Yield |

| Glyoxal | 1,2-Diaminobenzene | Quinoxaline | EtOH, rt, 2h | High |

| Benzil | 1,2-Diaminobenzene | 2,3-Diphenylquinoxaline | AcOH, reflux, 1h | >90% |

| This compound (hydrate) | Substituted o-phenylenediamines | Substituted Quinoxalines | Various | Generally Good to Excellent |

This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. The high reactivity and multiple electrophilic sites of this compound make it an excellent candidate for the design of novel MCRs.

While specific, well-documented MCRs involving this compound are not abundant in the literature, its structural features suggest its potential utility in reactions such as the Passerini and Ugi reactions, which typically involve an aldehyde, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine.

Caption: Conceptual logical relationship for potential multicomponent reactions involving this compound.

Cycloaddition Reactions: A Frontier for this compound Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While direct examples of this compound in cycloadditions are not widely reported, its ester derivative, dimethyl mesoxalate, is known to be a highly reactive dienophile in Diels-Alder reactions and a participant in other pericyclic processes. This suggests a strong potential for this compound to act as a reactive component in various cycloadditions.

Table 3: Cycloaddition Reactions of Mesoxalate Esters

| Reaction Type | Reactants | Product Type |

| Diels-Alder [4+2] | Dimethyl mesoxalate + Diene | Dihydropyran derivatives |

| Ene Reaction | Dimethyl mesoxalate + Alkene | Allylic addition products |

| [3+2] Cycloaddition | Dimethyl mesoxalate + 1,3-Dipole | Five-membered heterocycles |

| [2+2] Cycloaddition | Dimethyl mesoxalate + Alkene | Cyclobutane derivatives |

The high electrophilicity of the carbonyl groups in this compound would likely make it a very reactive dienophile in hetero-Diels-Alder reactions, leading to the formation of functionalized dihydropyran rings.

Caption: Conceptual reaction pathway for a potential Hetero-Diels-Alder reaction with this compound.

Conclusion and Future Outlook

This compound is a reactive and versatile building block with significant potential in organic synthesis. Its established role in the synthesis of quinoxalines highlights its utility in the construction of biologically relevant heterocyclic scaffolds. While its application in multicomponent and cycloaddition reactions is less explored, the known reactivity of its derivatives strongly suggests that it could be a valuable substrate for these powerful transformations. Future research into the development of novel synthetic methodologies centered around this compound is warranted and holds the promise of providing efficient routes to complex molecular architectures for applications in drug discovery and materials science. Further investigation into asymmetric transformations involving this compound could also unlock new avenues for the stereoselective synthesis of chiral molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mesoxalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoxalaldehyde, also known as 2-oxopropanedial, is a highly reactive α-ketoaldehyde. Its trifunctional nature, possessing two aldehyde groups and a central ketone, makes it a molecule of significant interest in various chemical and biological studies. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, stability, and reactivity. Furthermore, it delves into its biological significance, particularly its role as a precursor in the formation of advanced glycation end-products (AGEs), and discusses analytical and experimental methodologies relevant to its study.

Chemical Identity and Physical Properties

This compound is a small organic molecule with the molecular formula C₃H₂O₃ and a molecular weight of 86.05 g/mol .[1][2] It is also referred to by several synonyms, including 2-oxopropanedial, oxomalonaldehyde, and 1,2,3-propanetrione.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₂O₃ | [1][2] |

| Molecular Weight | 86.05 g/mol | [1] |

| CAS Number | 497-16-5 | [1] |

| Density | 1.232 g/cm³ | [3] |

| Boiling Point | 176.3 °C at 760 mmHg | [3] |

| Flash Point | 61.2 °C | [3] |

| Vapor Pressure | 1.1 mmHg at 25°C | [3] |

| Refractive Index | 1.384 | [3] |

| logP | -0.5 | [1] |

| Topological Polar Surface Area | 51.2 Ų | [1] |

Due to its high reactivity, the melting point of pure, anhydrous this compound is not well-documented and it is often handled in solution. Information regarding its quantitative solubility in various solvents is limited, though its polar nature suggests miscibility with water and polar organic solvents.

Chemical Reactivity and Stability

This compound is a highly reactive dicarbonyl compound due to the electrophilic nature of its three carbonyl carbons.[3][4] This reactivity is central to its biological effects and chemical transformations.

Reactivity with Nucleophiles

The carbonyl groups of this compound are susceptible to nucleophilic attack. It readily reacts with primary amines, such as the side chains of lysine (B10760008) and arginine residues in proteins, to form Schiff bases.[5] These initial adducts can undergo further reactions, leading to the formation of stable advanced glycation end-products (AGEs).[6][7][8] This process, known as glycation, is a key aspect of its biological activity.[6][7][8]

Stability and Degradation

This compound is known to be unstable and can readily hydrate (B1144303) in aqueous solutions. The stability of aldehydes can be influenced by factors such as pH and the presence of buffers.[9] Due to its high reactivity, it is prone to polymerization and other degradation pathways, making its isolation and storage in pure form challenging.

Synthesis and Purification

The synthesis of this compound can be approached through various routes, often involving the oxidation of suitable precursors.

Synthetic Approaches

One potential synthetic route involves the oxidation of malonic acid esters with nitrous gases. Another approach could be the oxidation of tartaric acid esters.[10][11][12] The specific conditions for these reactions, including catalysts, temperature, and reaction times, are critical for achieving good yields and purity.

Purification Methodologies

Due to the reactive nature of this compound, purification requires careful consideration of the techniques employed.

-

Reactive Distillation: This technique combines reaction and distillation in a single unit and can be advantageous for purifying reactive aldehydes by continuously removing the product from the reaction mixture, thereby minimizing degradation and side reactions.[4][13][14][15][16]

-

Recrystallization: For solid derivatives or adducts of this compound, recrystallization from an appropriate solvent system can be an effective purification method.[17][18][19][20][21] The choice of solvent is crucial and should be based on the solubility profile of the compound and impurities.

Spectral Data for Structural Elucidation

Spectroscopic techniques are essential for the identification and characterization of this compound.

Table 2: Predicted and Expected Spectral Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aldehydic protons are expected to appear in the highly deshielded region of the spectrum, typically between 9-10 ppm.[22][23] |

| ¹³C NMR | The three carbonyl carbons are expected to have characteristic chemical shifts in the downfield region of the spectrum, typically between 190-220 ppm for ketones and aldehydes.[9][24][25][26][27][28] |

| FTIR | Strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ketone functional groups are expected in the region of 1650-1750 cm⁻¹. |

| UV-Vis | n→π* transitions of the carbonyl groups are expected to result in weak absorption bands in the near-UV region. |

| Mass Spectrometry | The molecular ion peak (M+) should be observable. Characteristic fragmentation patterns for aldehydes include the loss of H (M-1) and CHO (M-29).[29][30][31][32][33] |

Biological Significance and Toxicology

This compound is an endogenously formed metabolite and its high reactivity underlies its biological effects, which are primarily associated with the formation of advanced glycation end-products (AGEs).

Formation of Advanced Glycation End-Products (AGEs)

This compound is a potent precursor of AGEs.[6][7][8] It reacts with the free amino groups of proteins, lipids, and nucleic acids in a non-enzymatic manner.[6][7][8] This process, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds that can alter the structure and function of biomolecules.[34] The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders.[7]

Protein Cross-linking

The reaction of this compound with proteins can lead to the formation of covalent cross-links between protein molecules.[3][35] This cross-linking can alter the protein's structure and function, contributing to cellular dysfunction and tissue damage.[3]

Toxicological Profile

As a reactive aldehyde, this compound is expected to exhibit cytotoxicity. Studies on similar α-dicarbonyl compounds have shown that they can induce mutations in microorganisms.[3] The toxic effects are largely attributed to their ability to modify and damage essential biomolecules.

Experimental Protocols and Analytical Methods

The study of this compound requires specific experimental and analytical techniques due to its reactivity and instability.

Quantification in Biological Samples

Quantification of this compound in biological matrices is challenging. Methods often involve derivatization to a more stable compound followed by chromatographic separation and detection, such as HPLC or GC-MS.

In Vitro Glycation Assays

To study the role of this compound in protein glycation, in vitro assays are commonly employed. These assays typically involve incubating a target protein with this compound and monitoring the formation of AGEs over time.

Protocol: In Vitro Protein Glycation with this compound

-

Protein Preparation: Prepare a solution of the target protein (e.g., bovine serum albumin, BSA) in a phosphate (B84403) buffer (pH 7.4).

-

Glycating Agent: Prepare a fresh solution of this compound in the same buffer.

-

Incubation: Mix the protein solution with the this compound solution and incubate at 37°C for a specified period (e.g., 24-72 hours). A control sample without this compound should be run in parallel.

-

Analysis of Glycation: The extent of glycation can be assessed using various methods:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of certain AGEs (excitation ~370 nm, emission ~440 nm).

-

SDS-PAGE: Analyze protein cross-linking by observing changes in molecular weight.

-

LC-MS/MS: Identify and quantify specific AGEs after enzymatic digestion of the protein.[36][37]

-

Conclusion

This compound is a reactive dicarbonyl species with significant implications in both chemistry and biology. Its physical and chemical properties are dictated by the presence of three carbonyl groups, which confer high reactivity towards nucleophiles. This reactivity is the basis for its role in the formation of advanced glycation end-products, a process linked to the pathology of numerous diseases. Further research into the specific reaction mechanisms, biological signaling pathways, and the development of precise analytical methods will be crucial for a more complete understanding of this important molecule and for the development of potential therapeutic interventions targeting its effects.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Endogenous Cellular Metabolite Methylglyoxal Induces DNA–Protein Cross-Links in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3445739B1 - Process for the distillation of an aldehyde mixture - Google Patents [patents.google.com]

- 5. Effect of methylglyoxal on the alteration in structure and digestibility of α‐lactalbumin, and the formation of advanced glycation end products under simulated thermal processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DE3345268A1 - Process for the preparation of mesoxalic acid esters - Google Patents [patents.google.com]

- 13. Recent Advances in Reactive Distillation [mdpi.com]

- 14. Reactive distillation - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]